molecular formula C21H31NO6 B3954253 ethyl 1-(3,4,5-triethoxybenzoyl)-3-piperidinecarboxylate

ethyl 1-(3,4,5-triethoxybenzoyl)-3-piperidinecarboxylate

Cat. No. B3954253
M. Wt: 393.5 g/mol
InChI Key: ILTWIVYYBKZRNQ-UHFFFAOYSA-N
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Description

Ethyl 1-(3,4,5-triethoxybenzoyl)-3-piperidinecarboxylate is a synthetic compound that has been extensively studied for its potential biological applications. This compound is also known as ETB or TR-1, and it belongs to the class of piperidinecarboxylates.

Mechanism of Action

The exact mechanism of action of ETB is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is located in several regions of the brain and is involved in several cellular processes, including calcium signaling, ion channel regulation, and neurotransmitter release. ETB has been shown to modulate the activity of the sigma-1 receptor, which can lead to several physiological effects.
Biochemical and Physiological Effects
ETB has been shown to have several biochemical and physiological effects. It has been found to increase the release of dopamine and acetylcholine in the brain, which can lead to improved cognitive function. ETB has also been shown to have anxiolytic and antidepressant effects, which may be related to its modulation of the sigma-1 receptor.

Advantages and Limitations for Lab Experiments

ETB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using ETB in lab experiments. It has a relatively low affinity for the sigma-1 receptor, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for the study of ETB. One potential direction is the development of more potent and selective sigma-1 receptor modulators based on the structure of ETB. Another potential direction is the study of the effects of ETB on other cellular processes, such as calcium signaling and ion channel regulation. Additionally, the potential therapeutic applications of ETB in the treatment of neurological disorders, such as Alzheimer's disease and depression, should be further explored.
Conclusion
In conclusion, ETB is a synthetic compound that has been extensively studied for its potential biological applications. It has been found to have an affinity for the sigma-1 receptor and has been shown to modulate the activity of this receptor, leading to several physiological effects. ETB has several advantages for lab experiments, but there are also limitations to its use. Further research is needed to fully understand the potential therapeutic applications of ETB in the treatment of neurological disorders.

Scientific Research Applications

ETB has been studied for its potential biological applications, particularly in the field of neuroscience. It has been found to have an affinity for the sigma-1 receptor, which is a protein that is involved in several cellular processes. ETB has been shown to modulate the activity of the sigma-1 receptor, which can lead to several physiological effects.

properties

IUPAC Name

ethyl 1-(3,4,5-triethoxybenzoyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO6/c1-5-25-17-12-16(13-18(26-6-2)19(17)27-7-3)20(23)22-11-9-10-15(14-22)21(24)28-8-4/h12-13,15H,5-11,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTWIVYYBKZRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCCC(C2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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